6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines has been achieved through two distinct pathways. The first pathway involves the deacylation of 5-acetyl Biginelli-like precursors using KOH/H2O, while the second pathway employs the reduction of 1,2,4-triazolo[1,5-a]pyrimidines with LiAlH4. These methods have successfully led to the formation of compounds that can be further modified at the 6-position, indicating potential for the creation of a variety of 6-substituted derivatives. Interestingly, a specific 6-acetyl derivative was found to undergo a cascade reaction in KOH/H2O, resulting in a tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivative .
Molecular Structure Analysis
The molecular structures of newly synthesized 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines have been confirmed through various spectroscopic techniques, including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry. These compounds were synthesized via oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol . Additionally, the structure of an 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidine was definitively established by single-crystal X-ray analysis, providing a clear picture of the molecular arrangement .
Chemical Reactions Analysis
The 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines exhibit interesting reactivity, particularly in their susceptibility to ring isomerization under ambient conditions. This reactivity is highlighted by the Dimroth rearrangement, which can be induced by either acidic or basic conditions, transforming them into 1,2,4-triazolo[1,5-c]pyrimidines. The halogen substituents on these compounds further enhance their versatility as synthetic intermediates, as demonstrated by their ability to undergo palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized triazolopyrimidines are influenced by their halogen substituents and the presence of various functional groups. The stability of these compounds varies, with C-5 unsubstituted analogues being particularly prone to isomerization, while C-5 substituted analogues exhibit greater stability, allowing for their isolation in pure form. The antimicrobial activity of these compounds has been evaluated in vitro, with some demonstrating good activity against bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents .
Scientific Research Applications
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Pharmacological Potentials
- Field : Pharmacology
- Application : Triazole compounds, including triazolo-pyrimidines, show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
- Methods : The synthesis and pharmacological activities of triazole derivatives have been analyzed in the literature .
- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
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Neuroprotective and Anti-neuroinflammatory Agents
- Field : Neurology
- Application : Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell model .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
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Antitumor and Antiparasitic Applications
- Field : Oncology and Parasitology
- Application : Polycyclic systems containing triazolo-pyrimidine moiety are reported as antitumor and highly active against parasites .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Complexes of triazolo-pyrimidines with Pt and Ru can also be used in treating cancer .
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Treatment of Alzheimer’s Disease and Insomnia
- Field : Neurology
- Application : Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety can be used for treatment of Alzheimer’s disease and insomnia .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
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Selective Serotonin Reuptake Inhibitor
- Field : Pharmacology
- Application : The discovery of trazodone, a [1,2,4]-triazolopyridine, as a selective serotonin reuptake inhibitor, has stimulated interest in triazolopyri-dines in general .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Trazodone has been approved for the treatment of depression .
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Fatty Acid-Binding Proteins (FABPs) Isoforms
- Field : Biochemistry
- Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
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Corticotropin-Releasing Factor 1 Receptor Antagonists
- Field : Endocrinology
- Application : Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety are reported as corticotropin-releasing factor 1 receptor antagonists .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
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Calcium Channel Modulators
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Coordination Compounds in Biological Systems
- Field : Biochemistry
- Application : Triazolo-pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, including “6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine”, has found numerous applications in medicinal chemistry . Future research may continue to explore the versatility of this scaffold in drug design, potentially leading to the development of new treatments for various diseases .
properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPBELSFCORKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578990 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine | |
CAS RN |
89167-24-8 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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